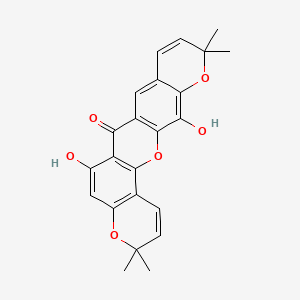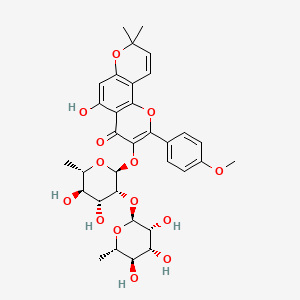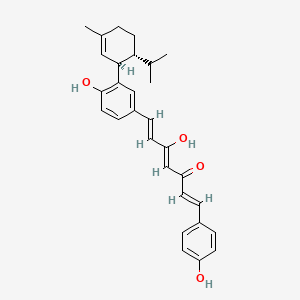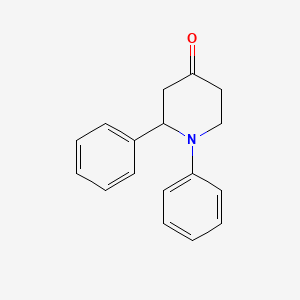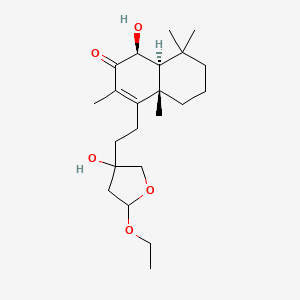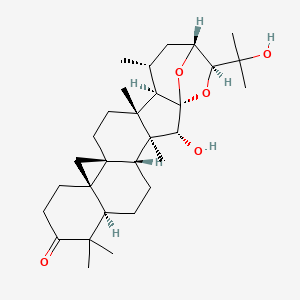
Filicenol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Filicenol B is a triterpenoid compound that can be isolated from the whole plant of Adiantum lunulatum . It is a powder in physical form and has been found to have antibacterial activity .
Synthesis Analysis
The structure of this compound was assumed to be filic-3-en-25-ol (VIII) based on physical methods, and the reactions, affording the compounds (X), (IV), (XI), (XII) and (XIII), were carried out . More detailed information about the synthesis of this compound might be found in specialized chemical literature or databases.Molecular Structure Analysis
The molecular formula of this compound is C30H50O . The molecular weight is 426.72 g/mol . For a detailed structural analysis, specialized tools like NMR or X-ray crystallography would be needed.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, solubility in different solvents, etc., would require experimental determination.Aplicaciones Científicas De Investigación
Filicenol B was isolated from the leaves of Adiantum monochlamys, along with other triterpenoids. The structure of this compound was elucidated based on spectral data and chemical correlations with known compounds (Shiojima, Arai, Kasama, & Ageta, 1993).
A study on Adiantum cuneatum demonstrated the antinociceptive effect of filicene, a triterpene isolated from the plant's leaves. Filicene showed dose-related inhibition of pain in various mouse models. The study suggests that the mechanisms of its action may involve interaction with cholinergic, dopaminergic, glutamatergic, GABAergic, and tachykinergic systems (Souza, Pereira, Ardenghi, Mora, Bresciani, Yunes, Monache, & Cechinel-Filho, 2009).
Another study isolated a new triterpenoid, 22,29xi-epoxy-30-norhopane-13beta-ol, along with this compound and other compounds from Adiantum lunulatum. The antibacterial activity of these compounds was evaluated, suggesting potential medicinal applications (Reddy, Ravikanth, Rao, Diwan, & Venkateswarlu, 2001).
Propiedades
IUPAC Name |
[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOJJIXVZRNCE-PVJFAIIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
